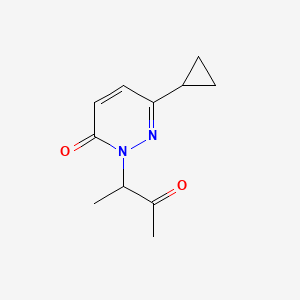![molecular formula C13H15N3O B2732853 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-96-4](/img/structure/B2732853.png)
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which includes a phenyl group attached to a triaza ring .Physical And Chemical Properties Analysis
The compound has a melting point of 188-191 °C . It has a molecular weight of 231.29 . The SMILES string representation of the molecule is O=C1NCN(c2ccccc2)C13CCNCC3 .Applications De Recherche Scientifique
Antipsychotic Agent Research
- Compound Derivatives as Antipsychotic Agents: Derivatives of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been investigated for their antipsychotic properties. These compounds have shown promising results in biochemical and behavioral pharmacological test models. Notably, a compound from this series demonstrated a reduced propensity for neurological side effects, suggesting potential as an antipsychotic with fewer adverse effects (Wise et al., 1985).
Receptor Ligand Research
- Ligands for ORL1 Receptor: Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit high affinity for the human ORL1 receptor. These compounds, including 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been identified as potent ORL1 receptor agonists, demonstrating selectivity against other opioid receptors. This research contributes to the understanding and potential therapeutic targeting of the ORL1 receptor (Röver et al., 2000).
Synthesis Methodology
- Ultrasound-Assisted Synthesis: Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives were synthesized using an ultrasound-assisted method. This technique offers advantages like environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).
Anti-Breast Cancer Research
- Potential Anti-Breast Cancer Agents: A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise as anti-breast cancer agents. Among these, specific compounds demonstrated notable inhibitory activity against the MCF-7 cell line, indicating their potential in cancer therapy research (Fleita et al., 2013).
Opioid Receptor Modulation
- Opioid Receptor Modulators: N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been prepared and evaluated for their activity at opioid receptors. These compounds show enhanced affinity for the mu-opioid receptor, contributing to the understanding of opioid receptor modulation (Jordan et al., 2005).
Anti-Leukemic Activity
- Anti-Leukemic Properties: A 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited interesting cytotoxic potential against several human leukemia cell lines, highlighting its potential in anti-leukemic drug development (Guillon et al., 2020).
Propriétés
IUPAC Name |
3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBSBXOAACIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



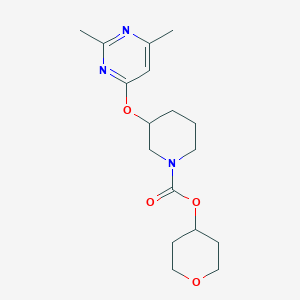
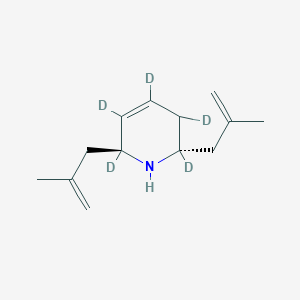
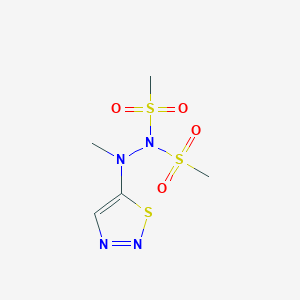

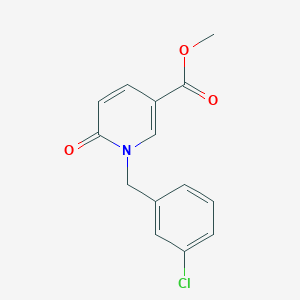
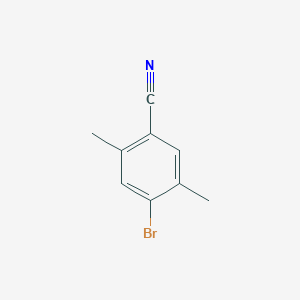
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
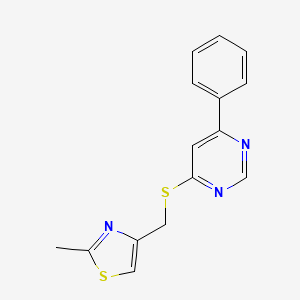
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)
